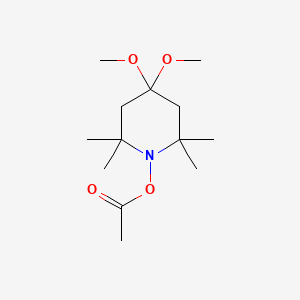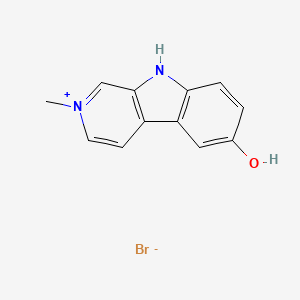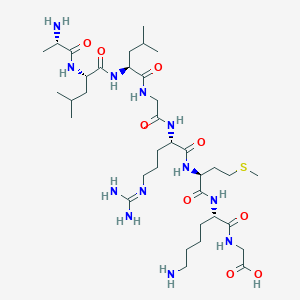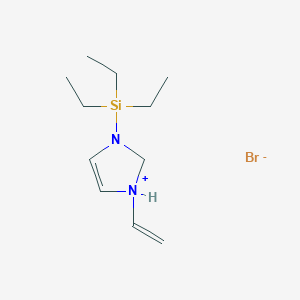
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine is an organic compound characterized by the presence of an acetyloxy group, two methoxy groups, and a tetramethylpiperidine core
Vorbereitungsmethoden
The synthesis of 1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine typically involves the acetylation of 4,4-dimethoxy-2,2,6,6-tetramethylpiperidine. The acetylation process can be carried out using acetyl chloride or acetic anhydride in the presence of a base such as pyridine . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Acetyloxy)-4,4-dimethoxy-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
2-Propanone, 1-(acetyloxy)-: This compound also contains an acetyloxy group and is used in similar chemical reactions.
Acetoxy group derivatives: Compounds with acetoxy groups exhibit similar reactivity and are used in various synthetic applications. The uniqueness of this compound lies in its specific structural features and the presence of the tetramethylpiperidine core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
137063-51-5 |
|---|---|
Molekularformel |
C13H25NO4 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
(4,4-dimethoxy-2,2,6,6-tetramethylpiperidin-1-yl) acetate |
InChI |
InChI=1S/C13H25NO4/c1-10(15)18-14-11(2,3)8-13(16-6,17-7)9-12(14,4)5/h8-9H2,1-7H3 |
InChI-Schlüssel |
DWHIKZDEZSJEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON1C(CC(CC1(C)C)(OC)OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)

![4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid](/img/structure/B14275126.png)

![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![6-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-YL]hexanal](/img/structure/B14275139.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)

![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

